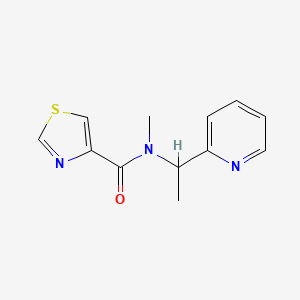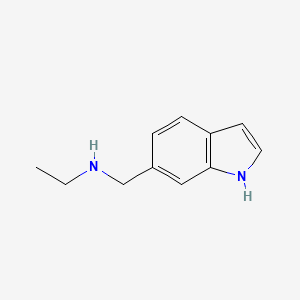
N-(1H-indol-6-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-ylmethyl)ethanamine, commonly known as tryptamine, is a naturally occurring compound found in various plants, animals, and fungi. It is a precursor to many important neurotransmitters, including serotonin and melatonin, and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
Tryptamine acts as a partial agonist at various serotonin receptors, including the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It also acts as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of immune function.
Biochemical and physiological effects:
Tryptamine has been shown to increase levels of serotonin and other neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic. It has also been shown to have analgesic effects, possibly through its interaction with opioid receptors. Additionally, tryptamine has been shown to modulate immune function and reduce inflammation.
Advantages and Limitations for Lab Experiments
Tryptamine is a relatively simple compound to synthesize and is readily available from commercial suppliers. However, it is also highly unstable and can degrade rapidly under certain conditions, making it difficult to work with in the laboratory.
Future Directions
1. Further investigation of the potential therapeutic applications of tryptamine, particularly in the treatment of neurological disorders such as depression and anxiety.
2. Development of more stable analogs of tryptamine for use in the laboratory and in clinical settings.
3. Investigation of the role of tryptamine in the regulation of immune function and inflammation.
4. Exploration of the potential use of tryptamine as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity in the brain.
5. Investigation of the potential use of tryptamine as a treatment for substance abuse disorders, particularly those involving opioids.
Synthesis Methods
Tryptamine can be synthesized through various methods, including the decarboxylation of tryptophan, the reduction of indole-3-acetaldehyde, or the condensation of indole and ethylamine. The most commonly used method involves the reduction of indole-3-acetaldehyde with sodium borohydride.
Scientific Research Applications
Tryptamine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential as a treatment for migraines, cluster headaches, and other neurological disorders.
properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPHVJWURTBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


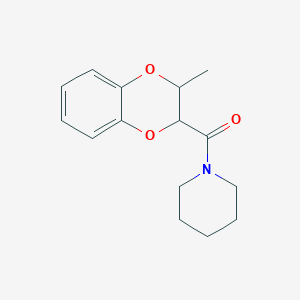


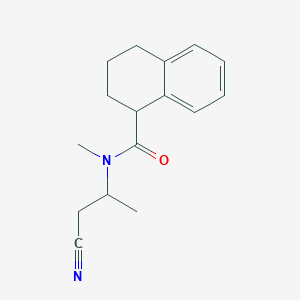
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
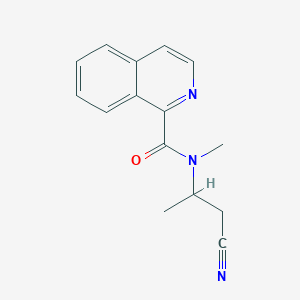
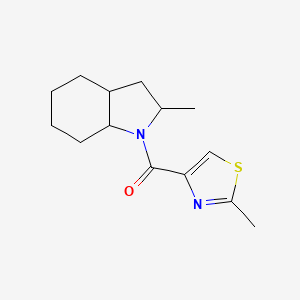
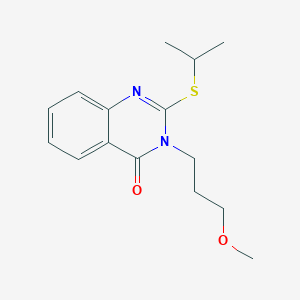
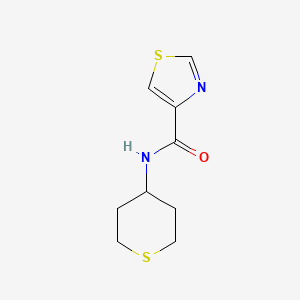
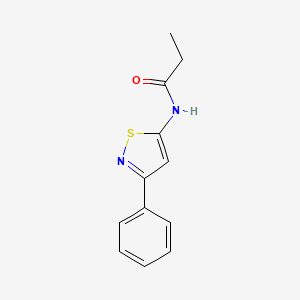
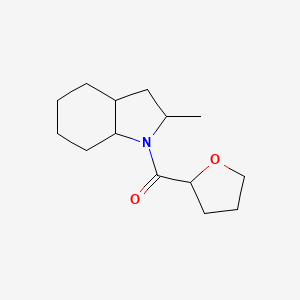
![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)
